Bis(1,5-cyclooctadiene)dimethoxydiiridium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

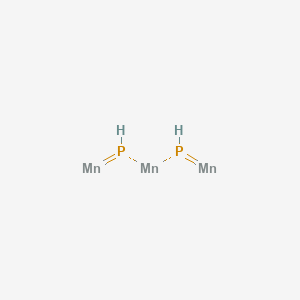

The synthesis of Bis(1,5-cyclooctadiene)dimethoxydiiridium involves reacting iridium chloride with 1,5-cyclooctadiene in the presence of methanol under an inert atmosphere.Molecular Structure Analysis

The molecular structure is characterized by the presence of two cyclooctadiene rings coordinated to a central iridium atom, along with methoxy groups. X-ray crystallography reveals the detailed geometry of the molecule, including bond lengths and angles critical for understanding its reactivity.Chemical Reactions Analysis

This compound is involved in various chemical reactions, primarily as a catalyst in hydrogenation and hydroformylation reactions . Its reactivity is influenced by the electronic and steric properties of the cyclooctadiene and methoxy ligands.Physical And Chemical Properties Analysis

Physical properties, including melting point, boiling point, and solubility, are determined by the molecular structure. The compound is generally stable under standard conditions but requires careful handling due to its sensitivity to air and moisture.Scientific Research Applications

Shirakawa et al. (2001) demonstrated the effectiveness of Bis(1,5-cyclooctadiene)nickel as a catalyst in the hydroarylation of alkynes using arylboron compounds for synthesizing multisubstituted alkenylarenes or dienylarenes (Shirakawa, Takahashi, Tsuchimoto, & Kawakami, 2001).

Barnett (1970) studied the reaction of Bis(1,5-cyclooctadiene)nickel with cyclopentadiene and methylcyclopentadiene, leading to the formation of novel σ,π-cyclooctenyl complexes. This research contributes to understanding metal-assisted hydride shift mechanisms (Barnett, 1970).

Åkermark et al. (1998) investigated the reaction of Bis(1,5-cyclooctadiene)nickel with 1,1,1,5,5,5-hexafluoroacetylacetone, which led to insights into the formation of a Keim type ethylene oligomerization catalyst (Åkermark, Martin, Nyström, Strömberg, Svensson, Zetterberg, & Zuber, 1998).

Murakami and Nishida (1979) found that Bis(1,5-cyclooctadiene)nickel-tributylphosphine can catalyze the vinylcyclopropane-cyclopentene rearrangement, highlighting its potential in organic synthesis (Murakami & Nishida, 1979).

Abla and Yamamoto (1999) conducted a kinetic study on ligand exchange reactions involving Bis(1,5-cyclooctadiene)nickel(0), contributing to the understanding of complexation kinetics in organometallic chemistry (Abla & Yamamoto, 1999).

Eisch, Hallenbeck, and Lucarelli (1985) explored the desulphurization and denitrogenation of SRC liquids using low-valent transition metal complexes like Bis(1,5-cyclooctadiene)nickel, contributing to the field of environmental chemistry (Eisch, Hallenbeck, & Lucarelli, 1985).

Mechanism of Action

The mechanism of action of Bis(1,5-cyclooctadiene)dimethoxydiiridium is primarily through its role as a catalyst in various chemical reactions . It exhibits remarkable catalytic activity, attributed to the electron-rich nature of the iridium center. It also shows reactivity towards small molecules like hydrogen and carbon monoxide, facilitating various industrial processes.

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of Bis(1,5-cyclooctadiene)dimethoxydiiridium can be achieved through a series of reactions involving the coordination of iridium with cyclooctadiene and methoxy groups.", "Starting Materials": [ "Iridium(III) chloride hydrate", "1,5-cyclooctadiene", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "1. Dissolve Iridium(III) chloride hydrate in methanol to form a solution.", "2. Add 1,5-cyclooctadiene to the solution and stir for several hours to allow for coordination of the iridium with the cyclooctadiene.", "3. Add sodium hydroxide to the solution to neutralize the mixture.", "4. Extract the resulting solid with methanol to remove any unreacted iridium.", "5. Dissolve the solid in hydrochloric acid to form a solution.", "6. Add methoxy groups to the solution by slowly adding methanol and stirring for several hours.", "7. Remove any unreacted methanol by evaporation.", "8. Purify the resulting compound through recrystallization or column chromatography." ] } | |

CAS RN |

12148-71-9 |

Molecular Formula |

C18H34Ir2O2+2 |

Molecular Weight |

666.9 g/mol |

IUPAC Name |

cycloocta-1,5-diene;iridium;methyloxidanium |

InChI |

InChI=1S/2C8H12.2CH4O.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/p+2 |

InChI Key |

MNKCGUKVRJZKEQ-UHFFFAOYSA-P |

Isomeric SMILES |

C[OH2+].C[OH2+].C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.[Ir].[Ir] |

SMILES |

C[OH2+].C[OH2+].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] |

Canonical SMILES |

C[OH2+].C[OH2+].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143534.png)